

In-Depth Technical Guide: Physicochemical Properties of 5,5'-Dimethoxylariciresinol 4-O-glucoside

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Compound of Interest

Compound Name: 5,5'-Dimethoxylariciresinol 4-O-glucoside

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Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan glycoside that has been identified in various plant species, notably within the *Lonicera* genus, commonly known as honeysuckle.^[1] Lignans, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of **5,5'-Dimethoxylariciresinol 4-O-glucoside**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.

Physicochemical Properties

5,5'-Dimethoxylariciresinol 4-O-glucoside is a complex molecule with a high degree of stereochemical diversity. Its physicochemical properties are summarized in the tables below, based on available data from chemical databases and supplier information.

Table 1: General and Chemical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₈ O ₁₃	[1] [2] [3]
Molecular Weight	582.59 g/mol	[1] [2] [3]
CAS Number	154418-16-3	[1] [2]
Appearance	Typically exists as a solid at room temperature.	[1]
IUPAC Name	(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol	[2]

Table 2: Computed Physicochemical Data

Property	Value	Source
Density	1.4 ± 0.1 g/cm ³	[1]
Boiling Point	790.7 ± 60.0 °C at 760 mmHg	[1]
Flash Point	432.0 ± 32.9 °C	[1]
LogP	-1.5	[1]
Hydrogen Bond Donor Count	6	[1]
Hydrogen Bond Acceptor Count	13	[1]
Rotatable Bond Count	11	[1]
Topological Polar Surface Area	186 Å ²	[2]
Exact Mass	582.23124126 Da	[2]

Table 3: Solubility and Storage

Condition	Details	Source
Solubility	Soluble in DMSO. May also be soluble in water, ethanol, and DMF.	[1]
Storage (Powder)	3 years at -20°C; 2 years at 4°C.	[1]
Storage (In Solvent)	6 months at -80°C; 1 month at -20°C.	[1]

Experimental Protocols

While a specific, detailed protocol for the isolation of **5,5'-Dimethoxylariciresinol 4-O-glucoside** is not readily available in a single publication, a representative methodology can be constructed based on established procedures for the isolation of lignan glycosides from *Lonicera* species.

Representative Isolation and Purification Protocol

This protocol is a composite of general methods for isolating lignan glycosides from plant materials.

- **Plant Material Preparation:** Air-dried and powdered aerial parts of *Lonicera japonica* are used as the starting material.
- **Solvent Extraction:** The powdered plant material is extracted exhaustively with 80% aqueous methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
- **Concentration:** The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

- **Fraction Selection:** The n-butanol fraction, which is expected to contain the polar glycosides, is selected for further purification.
- **Column Chromatography (Macroporous Resin):** The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and highly polar compounds, followed by elution with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol).
- **Column Chromatography (Silica Gel):** Fractions enriched with the target compound, as determined by thin-layer chromatography (TLC), are pooled and further purified by silica gel column chromatography using a chloroform-methanol gradient.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system.

Structural Elucidation

The structure of the isolated **5,5'-Dimethoxylariciresinol 4-O-glucoside** is confirmed through a combination of spectroscopic techniques.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The expected $[M-H]^-$ or $[M+Na]^+$ ions would confirm the molecular formula $C_{28}H_{38}O_{13}$.

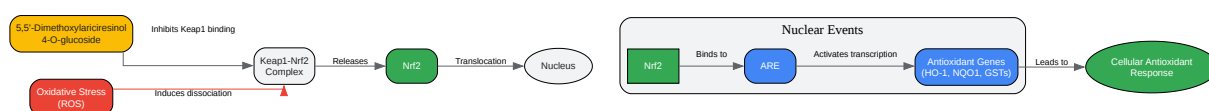
1H NMR and ^{13}C NMR spectra are recorded to elucidate the detailed structure. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, including the position of the glycosidic linkage. While specific spectral data for this compound is not available in the searched literature, a representative ^{13}C NMR spectrum is available on PubChem.[2]

Potential Signaling Pathways and Biological Activity

Lignans are well-documented for their antioxidant and anti-inflammatory activities. While the specific signaling pathways modulated by **5,5'-Dimethoxylariciresinol 4-O-glucoside** have not been extensively studied, the broader class of lignans is known to interact with several key cellular pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Lignans are known to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

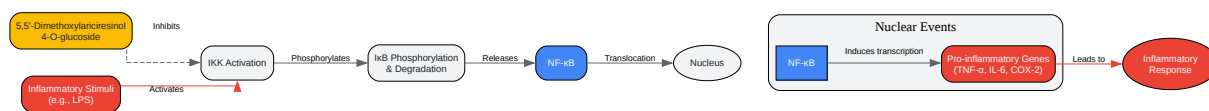


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Caption: Nrf2-mediated antioxidant signaling pathway potentially activated by **5,5'-Dimethoxylariciresinol 4-O-glucoside**.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Lignans have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.

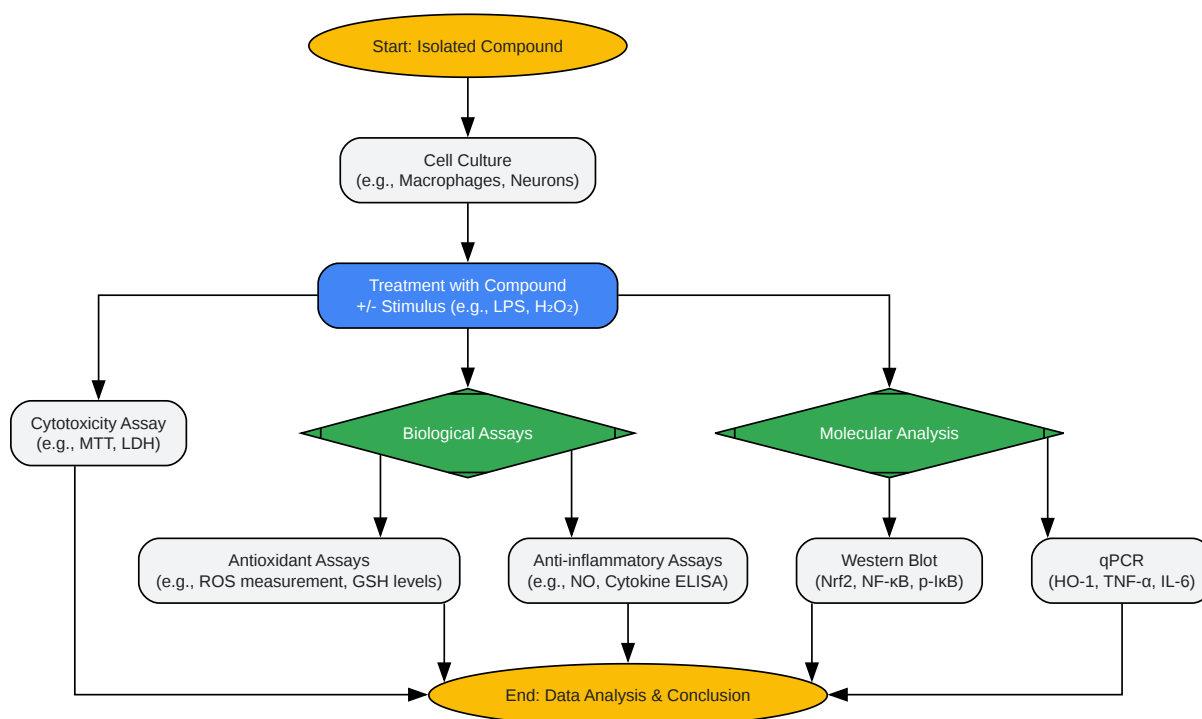


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Caption: NF-κB-mediated inflammatory signaling pathway potentially inhibited by **5,5'-Dimethoxylariciresinol 4-O-glucoside**.

Experimental Workflow for Biological Activity Assessment

A general workflow for assessing the biological activity of **5,5'-Dimethoxylariciresinol 4-O-glucoside** is outlined below.



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Caption: General experimental workflow for evaluating the biological activity of **5,5'-Dimethoxylariciresinol 4-O-glucoside**.

Conclusion

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan glycoside with physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its potential to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, warrants more in-depth studies to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide

provide a foundation for researchers to build upon in their exploration of this and other related natural products.

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